3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
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Overview
Description
3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by the presence of a chlorine atom at the 3rd position and a trifluoromethyl group at the 7th position on the pyrido[2,3-b]pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-2,6-difluorobenzonitrile with hydrazine hydrate in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine include other pyrido[2,3-b]pyrazine derivatives with different substituents, such as:
- 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
- 3-Chloro-7-(methyl)pyrido[2,3-b]pyrazine
- 3-Fluoro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H3ClF3N3 |
---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
3-chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H3ClF3N3/c9-6-3-13-5-1-4(8(10,11)12)2-14-7(5)15-6/h1-3H |
InChI Key |
FYALOCYHLHORAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
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